molecular formula C12H13NO3 B3387353 3-(6-Methoxy-3-indolyl)propanoic Acid CAS No. 81250-93-3

3-(6-Methoxy-3-indolyl)propanoic Acid

Cat. No.: B3387353
CAS No.: 81250-93-3
M. Wt: 219.24 g/mol
InChI Key: DKFJNGSTEWCNOY-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-indolyl)propanoic Acid (CAS 81250-93-3), a gut microbiota-derived tryptophan metabolite, is a high-value compound for research in neurodegeneration, metabolic disorders, and bone health. This indole derivative is recognized for its potent antioxidant and cytoprotective properties, demonstrating effectiveness in scavenging hydroxyl radicals and inhibiting iron-induced lipid peroxidation, which is crucial for modeling oxidative stress in neuronal cells . Its neuroprotective potential is particularly relevant for Parkinson's and Alzheimer's disease research, where it has been shown to protect against H₂O₂-induced oxidative stress and 6-OHDA-induced neurotoxicity in SH-SY5Y neuroblastoma cells and rat brain synaptosomes . Furthermore, it functions as a peroxisome proliferator-activated receptor gamma (PPARγ) inhibitor, positioning it as a useful tool for investigating metabolic syndrome, insulin resistance, and type 2 diabetes . Emerging research also highlights its significant role in bone metabolism, where it promotes osteoblast differentiation and inhibits osteoclast formation, suggesting utility in osteoporosis studies . As a multifunctional agent with additional research applications in immunology and cardiometabolic health via the aryl hydrocarbon receptor (AhR) pathway, this compound is supplied with detailed quality control documentation. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFJNGSTEWCNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 6 Methoxy 3 Indolyl Propanoic Acid

Classical Synthetic Approaches to Substituted Indole (B1671886) Propanoic Acids

Traditional methods for synthesizing the indole core of 3-(6-Methoxy-3-indolyl)propanoic acid often rely on well-established named reactions that have been adapted for substituted precursors. These multi-step pathways, while foundational, often require stringent reaction conditions.

Multi-Step Synthesis Pathways (e.g., Fischer Indole Synthesis, Reissert Indole Synthesis Adaptation)

The Fischer indole synthesis is a cornerstone in indole chemistry, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com For the synthesis of a 6-methoxyindole (B132359) derivative, this would typically involve the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound containing the propanoic acid precursor, such as γ-ketopimelic acid or its ester. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial and can influence the regioselectivity and yield of the reaction. wikipedia.orgnih.gov However, the Fischer synthesis with methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to the electronic effects of the methoxy (B1213986) group, which can influence the direction of the cyclization. nih.gov

The Reissert indole synthesis provides an alternative route, starting from an ortho-nitrotoluene derivative and diethyl oxalate. nih.gov In the context of the target molecule, this would begin with a substituted o-nitrotoluene. The initial condensation is followed by a reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. nih.gov This intermediate can then be further modified to introduce the propanoic acid side chain at the C3 position.

Another classical approach is the Japp-Klingemann reaction , which synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts. wikipedia.org These hydrazones are key intermediates that can be cyclized to indoles via the Fischer indole synthesis. wikipedia.org For instance, the synthesis of 6-methoxyindole-2-carboxylic acid has been achieved using this method, providing a crucial building block for the target molecule.

Utilization of Key Intermediates and Optimized Reaction Conditions

A common strategy in these classical syntheses is the preparation of a stable, substituted indole intermediate, which is then functionalized to introduce the propanoic acid side chain. A key intermediate for the synthesis of this compound is 6-methoxyindole . Once this core is obtained, the propanoic acid moiety can be introduced at the C3 position.

One established method for this functionalization is the reaction of the indole with acrylic acid in the presence of a base at elevated temperatures. google.com This direct approach, however, can require harsh conditions. A milder alternative involves the reaction of the indole with acrylonitrile (B1666552) to form 3-(6-methoxy-3-indolyl)propionitrile, which is then hydrolyzed to the desired carboxylic acid. google.com

Another important intermediate is 6-methoxyindole-3-acetonitrile . This can be synthesized from 6-methoxyindole through reaction with formaldehyde (B43269) and sodium cyanide. Subsequent hydrolysis of the nitrile group yields the corresponding acetic acid, which can then be homologated to the propanoic acid.

The optimization of reaction conditions is critical for maximizing yields and minimizing side products in these multi-step syntheses. This includes the careful selection of solvents, catalysts, temperature, and reaction times.

Table 1: Comparison of Classical Synthesis Starting Materials and Key Intermediates

Synthetic ApproachStarting MaterialsKey Intermediates
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, γ-Ketopimelic acid derivative6-Methoxyindole-3-propanoic acid ester
Reissert Indole Synthesis Substituted o-Nitrotoluene, Diethyl oxalate6-Methoxyindole-2-carboxylic acid
Japp-Klingemann Reaction 4-Methoxyaniline, β-Keto-ester4-Methoxyphenylhydrazone
Side Chain Introduction 6-Methoxyindole, Acrylic acid/AcrylonitrileThis compound / 3-(6-Methoxy-3-indolyl)propionitrile

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of complex molecules like this compound.

Catalytic Synthesis Routes (e.g., Transition Metal Catalysis)

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Heck reactions, are prominent examples.

The Suzuki-Miyaura coupling could be employed by coupling a 3-boro-substituted 6-methoxyindole with a suitable three-carbon synthon containing a carboxylic acid or ester group. chim.it Conversely, a 3-halo-6-methoxyindole could be coupled with a boronic acid derivative of propanoic acid.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, also presents a viable pathway. chemistryviews.org For example, a 3-halo-6-methoxyindole could be reacted with an acrylate (B77674) ester in the presence of a palladium catalyst, followed by reduction of the resulting double bond and hydrolysis of the ester to yield the final product.

C-H activation is an emerging and highly attractive strategy that avoids the need for pre-functionalized starting materials. chemistryviews.orgresearchgate.net Direct C-H functionalization of the 6-methoxyindole core at the C3 position with a suitable propanoic acid precursor using a transition metal catalyst, such as rhodium or ruthenium, represents a more atom-economical approach. bohrium.commdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, this translates to several key strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comresearchgate.net

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly advantageous in this regard. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of bio-based starting materials where possible. The biosynthesis of indole alkaloids in plants serves as an inspiration for developing chemoenzymatic and biomimetic syntheses. nih.govtib.eu

Table 2: Application of Green Chemistry Principles in Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Alternative Solvents Use of ionic liquids or deep eutectic solvents in Friedel-Crafts acylation to introduce the side chain. mdpi.com
Catalysis Transition metal-catalyzed C-H activation to directly functionalize the indole ring. researchgate.net
Atom Economy One-pot multicomponent reactions to construct the indole core and side chain simultaneously.
Energy Efficiency Microwave-assisted synthesis to accelerate reaction rates and reduce energy input. mdpi.com

Chemo- and Regioselectivity Considerations in Indole Propanoic Acid Formation

A significant challenge in the synthesis of this compound is controlling the chemo- and regioselectivity of the reactions.

Regioselectivity is particularly critical during the formation of the indole ring and the introduction of the propanoic acid side chain. In the Fischer indole synthesis, the presence of a methoxy group on the phenylhydrazine can influence the direction of the wikipedia.orgwikipedia.org-sigmatropic rearrangement, potentially leading to a mixture of indole isomers. nih.gov For instance, cyclization can occur either ortho or meta to the methoxy group, with the outcome often dependent on the reaction conditions, especially the type and concentration of the acid catalyst. nih.gov

When functionalizing the pre-formed 6-methoxyindole core, the C3 position is generally the most nucleophilic and thus the preferred site for electrophilic substitution. However, reactions at other positions, such as N1 or C2, can occur, leading to a mixture of products. The choice of reagents and reaction conditions is paramount to achieving high C3 selectivity. For example, in Friedel-Crafts type reactions to introduce the propanoic acid chain, the Lewis acid catalyst and solvent can significantly impact the regiochemical outcome. nih.gov

Chemoselectivity becomes important when dealing with molecules containing multiple reactive functional groups. For example, during the introduction of the propanoic acid side chain via methods like the Heck reaction, it is crucial that the reaction occurs selectively at the desired position without affecting other parts of the molecule. Similarly, when using starting materials with multiple functional groups, protecting groups may be necessary to ensure that the desired transformation takes place. The development of catalytic systems that exhibit high chemo- and regioselectivity is a key area of ongoing research. rsc.org

Purification Strategies for this compound and Its Precursors

The purification of this compound and its synthetic precursors is a critical step to ensure the isolation of a high-purity final product. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present. Common techniques employed include recrystallization and various forms of chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For a carboxylic acid like this compound, a common approach involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is paramount; ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indole derivatives, which can be sensitive to prolonged heating, care must be taken to avoid degradation.

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying suitable solvent systems for column chromatography. rsc.org For indole derivatives, silica (B1680970) gel plates (SiO₂) are commonly used as the stationary phase. rsc.org A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used as the mobile phase. rsc.org The ratio of these solvents is adjusted to achieve optimal separation of the components. Visualization of the spots on the TLC plate is typically achieved using UV light, as indoles are often UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) (KMnO₄). rsc.org

Column Chromatography: This technique is used for the preparative-scale purification of the target compound. evitachem.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.org A solvent system, often determined by prior TLC analysis, is then passed through the column to elute the components at different rates based on their affinity for the stationary phase. For the purification of indole derivatives, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the desired product from starting materials and by-products. For example, a mixture of ethyl acetate and n-hexane is a common eluent system for such separations. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is a suitable method. jmchemsci.com In this technique, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The components of the mixture are separated based on their hydrophobicity.

The table below summarizes common purification techniques and the typical conditions used for indole derivatives.

Table 2: Purification Techniques and Conditions

Technique Stationary Phase Typical Mobile Phase/Solvent Detection Method
Recrystallization N/A Alcohols (e.g., Ethanol), Aqueous mixtures N/A
Thin-Layer Chromatography (TLC) Silica Gel (SiO₂) Dichloromethane : Methanol (e.g., 9:1) rsc.org UV light, KMnO₄ stain rsc.org
Column Chromatography Silica Gel (100-200 mesh) rsc.org Ethyl Acetate / n-Hexane (e.g., 1:4) rsc.org TLC, UV

Biosynthesis and Metabolic Pathways of 3 6 Methoxy 3 Indolyl Propanoic Acid

Natural Occurrence and Detection in Biological Matrices (e.g., Microorganisms, Plant Tissues, Non-Human Animal Models)

3-(6-Methoxy-3-indolyl)propanoic acid is a derivative of the well-studied gut microbial metabolite, indole-3-propanoic acid (IPA). While direct detection of the 6-methoxy variant is not extensively documented in scientific literature, its formation is plausible given the known metabolic pathways for indole (B1671886) compounds. Methoxy-activated indoles are recognized constituents of various natural products. chim.itmdpi.com

The parent compound, IPA, is produced by a limited number of anaerobic bacteria in the gastrointestinal tract. nih.govnih.gov Its presence is entirely dependent on the gut microbiota, as it is not found in sterile (germ-free) animal models. nih.gov The primary producers of IPA from tryptophan are species of the genus Clostridium, most notably Clostridium sporogenes. nih.govnih.govwikipedia.org Other bacteria identified as capable of producing IPA include Clostridium botulinum, Peptostreptococcus anaerobius, and certain strains of Clostridium cadaveris. nih.gov The bacterium Lechevalieria aerocolonigenes has also been suggested to synthesize IPA via tryptophan deamination. nih.gov

Detection of these indole-derived propanoic acids in biological matrices, such as spent bacterial media, can be achieved using methods like thin-layer chromatography with a p-hydroxybenzaldehyde spray reagent, which forms a distinct scarlet complex with IPA. nih.gov More advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used for precise identification and quantification in plasma and other biological samples. nih.gov The structures of microbially produced IPA have been confirmed using nuclear magnetic resonance (NMR) and mass spectroscopy. nih.gov

Table 1: Selected Microorganisms Involved in Indole-3-Propanoic Acid (IPA) Production

Microorganism Precursor Key Metabolic Role Citation(s)
Clostridium sporogenes Tryptophan Metabolizes tryptophan into IPA. nih.govwikipedia.org nih.govnih.govwikipedia.org
Clostridium botulinum Tryptophan Promotes the concentration of IPA in plasma. nih.gov
Peptostreptococcus anaerobius Tryptophan Capable of producing IPA from tryptophan. nih.gov
Lechevalieria aerocolonigenes Tryptophan May synthesize IPA via tryptophan deamination. nih.gov

Precursor Pathways and Enzymatic Transformations Leading to Indole Propanoic Acids

The biosynthesis of indolepropanoic acids is intrinsically linked to the metabolism of the essential amino acid tryptophan. nih.govmdpi.com Gut microbes transform dietary tryptophan through a series of enzymatic steps to generate these bioactive compounds. wikipedia.orgnih.gov

The primary pathway for the formation of indole-3-propanoic acid (IPA) by gut microbiota begins with the essential amino acid L-tryptophan, which must be obtained from dietary sources. nih.govmdpi.com Several bacterial species utilize tryptophan as a substrate for a multi-step metabolic process. nih.gov The initial key step is the deamination of tryptophan, often catalyzed by tryptophan aminotransferase (TAA) or an aromatic amino acid aminotransferase (ArAT), to produce indole-3-pyruvic acid (IPyA). nih.govmdpi.commdpi.com

From IPyA, the pathway proceeds through further enzymatic modifications. The presence of the precursor amino acid is crucial; adding L-tryptophan to bacterial cultures significantly enhances the production of IPA while suppressing the formation of other phenolic acids. nih.gov

The indole ring structure itself is pre-formed in the precursor, tryptophan. The biosynthesis of tryptophan from earlier precursors like chorismate is a complex pathway found in plants and bacteria, involving enzymatic ring closure to form the characteristic bicyclic indole structure. youtube.com

The formation of the propanoic acid side chain from tryptophan's side chain involves several enzymatic steps. After the initial conversion of tryptophan to indole-3-pyruvic acid (IPyA), IPyA can be reduced to indolelactic acid (ILA) by enzymes such as phenyllactate dehydrogenase. nih.gov Subsequently, a dehydratase enzyme, phenyllactate dehydratase, converts ILA into indoleacrylic acid (IA). nih.gov The final step is the reduction of the double bond in indoleacrylic acid to yield indole-3-propanoic acid.

The presence of a methoxy (B1213986) group at the 6-position of the indole ring, as seen in this compound, points to the action of specific methylating enzymes. O-methylation reactions in biological systems are commonly catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases (MTases). researchgate.netnih.gov These enzymes transfer a methyl group from the cofactor SAM to a hydroxyl group on a substrate. researchgate.net For instance, in the biosynthesis of certain plant alkaloids, norcoclaurine 6-O-methyltransferase (6OMT) specifically catalyzes O-methylation at the 6-position of a tetrahydroisoquinoline moiety, demonstrating the existence of enzymes capable of position-6 methylation on similar aromatic ring systems. frontiersin.org

Conversely, demethylation can also occur, suggesting that the methylation status of such molecules can be dynamic. frontiersin.org Key enzyme families implicated in O-demethylation include cytochromes P450 (like CYP2D6), FAD-dependent amine oxidases, and 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases. frontiersin.org These enzymes can remove methyl groups, often through a mechanism involving hydroxylation of the methyl group followed by the elimination of formaldehyde (B43269). frontiersin.org

Table 2: Key Enzymes in Indolepropanoic Acid Biosynthesis and Modification

Enzyme/Enzyme Class Reaction Type Substrate(s) → Product(s) Citation(s)
Tryptophan Aminotransferase (TAA) Deamination Tryptophan → Indole-3-pyruvic acid nih.govmdpi.com
Aromatic Amino Acid Aminotransferase (ArAT) Deamination Tryptophan → Indole-3-pyruvic acid mdpi.com
Phenyllactate Dehydrogenase Reduction Indole-3-pyruvic acid → Indolelactic acid nih.gov
Phenyllactate Dehydratase Dehydration Indolelactic acid → Indoleacrylic acid nih.gov
S-adenosyl methionine (SAM)-dependent Methyltransferases (MTases) Methylation Hydroxylated Indole → Methoxy-indole researchgate.netnih.gov
Cytochrome P450s (e.g., CYP2D6) O-Demethylation Methoxy-indole → Hydroxy-indole frontiersin.org
2-oxoglutarate (2OG)/Fe(II)-dependent Dioxygenases O-Demethylation Methoxy-indole → Hydroxy-indole frontiersin.org

Biotransformation and Degradation Pathways in Non-Human Biological Systems

Once formed and absorbed, indole derivatives undergo extensive biotransformation, primarily in the liver. These metabolic processes are designed to increase water solubility and facilitate excretion.

The oxidative metabolism of indole and its derivatives is heavily mediated by the cytochrome P450 (P450) monooxygenase system. nih.govresearchgate.net Studies have shown that P450 enzymes, particularly isoforms like CYP2A6, CYP2C19, and CYP2E1, can oxidize the indole ring at multiple positions. nih.govresearchgate.net

Key oxidative transformations include:

Hydroxylation: Oxidation of indole can produce a transient 3-hydroxyindole (indoxyl) intermediate. nih.govresearchgate.net Hydroxylation can also occur at other positions, such as the C-6 position to form 6-hydroxyindole. researchgate.net

Oxindole Formation: A predominant product of P450-mediated indole metabolism is oxindole, formed by oxidation at the C-2 position. nih.govresearchgate.net

Further Oxidation: Additional oxidation can lead to the formation of compounds like isatin (B1672199) and dioxindole. nih.govresearchgate.net In the case of 3-methylindole, further oxidation of the phenyl ring of 3-methyloxindole (B30408) has been observed. nih.gov

These oxidized metabolites can then be conjugated, for example with sulfate (B86663) to form indoxyl sulfate, and subsequently excreted. nih.govresearchgate.net The reactivity of the indole ring towards oxygenated radicals is a key factor controlling these transformations. nih.gov While specific studies on the degradation of this compound are limited, it is expected to follow similar oxidative pathways, with the methoxy group and the propanoic acid side chain also being potential sites for metabolic modification.

Table 3: Common Products of Cytochrome P450-Mediated Indole Oxidation

Metabolite Precursor Key P450 Isoforms Citation(s)
Indoxyl (3-Hydroxyindole) Indole CYP2A6, CYP2E1 nih.govresearchgate.net
Oxindole Indole CYP2A6, CYP2E1, CYP2C19 nih.govresearchgate.net
6-Hydroxyindole Indole CYP2A6 researchgate.net
Isatin Indole/Indoxyl CYP2A6 nih.govresearchgate.net
Dioxindole Indole/Indoxyl CYP2A6 researchgate.net

Conjugation Reactions and Metabolite Formation

Following its formation, this compound, like many xenobiotics and endogenous compounds, is expected to undergo Phase II conjugation reactions. These processes increase the water solubility of the molecule, facilitating its excretion from the body. The primary conjugation reactions for indole derivatives involve glucuronidation and sulfation.

Glucuronidation: This is a major pathway for the detoxification of phenolic and carboxylic acid-containing compounds. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the substrate. For this compound, glucuronidation could potentially occur at the carboxylic acid group, forming an ester glucuronide, or at the 6-methoxy group if it were demethylated to a hydroxyl group.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. If this compound undergoes hydroxylation on the indole ring or demethylation of the methoxy group, the resulting hydroxylated metabolite would be a prime candidate for sulfation.

The metabolism of other methoxyindole compounds provides insight into the potential metabolites of this compound. For instance, melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is primarily metabolized via hydroxylation at the C6 position, followed by conjugation with sulfate or glucuronic acid. medicaljournalssweden.se O-demethylation is another common metabolic route for methoxyindoles, creating a hydroxyl group that can then be conjugated. medicaljournalssweden.se

Table 1: Potential Conjugation Reactions and Metabolites

Parent CompoundPotential Metabolic TransformationConjugating Enzyme FamilyResulting Metabolite
This compoundGlucuronidation of the carboxylic acidUGTThis compound-β-D-glucuronide
This compoundO-Demethylation at C6Cytochrome P4503-(6-Hydroxy-3-indolyl)propanoic acid
3-(6-Hydroxy-3-indolyl)propanoic acidGlucuronidation of the hydroxyl groupUGT3-(6-Glucuronoxy-3-indolyl)propanoic acid
3-(6-Hydroxy-3-indolyl)propanoic acidSulfation of the hydroxyl groupSULT3-(6-Sulfoxy-3-indolyl)propanoic acid

It is important to note that the metabolism of methoxyindoles can be complex and species-dependent. The specific metabolites formed from this compound would need to be confirmed through dedicated metabolic studies.

Regulation and Environmental Factors Influencing Biosynthesis and Metabolism

The biosynthesis of indole compounds in microorganisms and the metabolism of both endogenous and exogenous indoles in mammals are tightly regulated processes influenced by a variety of internal and external factors.

Regulation of Biosynthesis: In microorganisms, the production of indole and its derivatives is often linked to the availability of the precursor, L-tryptophan. The biosynthesis of tryptophan itself is regulated by feedback inhibition, where the final product inhibits the activity of key enzymes in the pathway. wikipedia.org The expression of genes involved in indole production can also be controlled by transcriptional regulators that respond to environmental cues.

Environmental Factors: A range of environmental factors can significantly impact the production of secondary metabolites, including indole derivatives, in organisms that synthesize them. These factors include:

Nutrient Availability: The presence of a readily available carbon source and essential amino acids, particularly tryptophan, is crucial for the biosynthesis of indole compounds by gut microbiota.

pH: The pH of the environment has been shown to be an important factor in indole production by bacteria such as E. coli.

Presence of Other Organisms: In a complex ecosystem like the gut, the interactions between different microbial species can influence the metabolic output of each, including the production of indole derivatives.

Factors Influencing Metabolism in Mammals: In mammals, the metabolism of indole compounds is largely carried out by cytochrome P450 (CYP) enzymes and Phase II conjugation enzymes. The activity of these enzymes can be influenced by:

Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to individual differences in the rate and pattern of metabolism.

Diet: Certain dietary components can induce or inhibit the activity of CYP enzymes, thereby altering the metabolism of compounds like this compound.

Co-administered Drugs: Many drugs are metabolized by the same enzyme systems, leading to potential drug-drug interactions that can affect the clearance and efficacy of indole compounds.

Table 2: Influence of Environmental and Host Factors on Indole Compound Bioavailability

FactorInfluence on Biosynthesis (Microbial)Influence on Metabolism (Mammalian)
Tryptophan Availability Direct precursor, high levels can increase production.Substrate for endogenous indole production.
Dietary Fiber Fermentation can provide energy for microbial growth and indole production.Can alter gut microbiota composition and thus indole production.
pH Optimal pH range required for microbial enzyme activity.Can affect absorption from the gut.
Temperature Affects microbial growth and enzyme kinetics.N/A
Other Drugs/Xenobiotics Can alter microbial community and function.Can induce or inhibit metabolizing enzymes (e.g., CYPs, UGTs).
Genetic Makeup N/APolymorphisms in metabolizing enzymes lead to individual variability.

Mechanistic Biological Investigations of 3 6 Methoxy 3 Indolyl Propanoic Acid

In Vitro Cellular and Subcellular Interactions

Receptor Binding and Activation Studies (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

The interaction of indole (B1671886) derivatives with various receptors is a key area of research. While specific binding data for 3-(6-Methoxy-3-indolyl)propanoic acid to G-protein coupled receptors (GPCRs) is not extensively detailed in the available literature, the broader class of indole compounds is known to interact with these receptors. nih.gov For instance, some GPCRs are known to associate with 14-3-3 proteins, which are involved in a multitude of cellular processes including signal transduction. nih.gov

More specifically, indole derivatives, including Indole-3-propionic acid (IPA), have been identified as ligands for nuclear receptors. mdpi.com Notably, IPA is recognized as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). mdpi.comphysiology.org Activation of these xenobiotic receptors is linked to the regulation of genes involved in metabolism and detoxification. nih.gov PXR, in particular, is known for its promiscuous ligand-binding pocket, allowing it to be activated by a wide array of chemical structures. nih.govmdpi.com The activation of PXR can lead to the induction of target genes that play a role in the homeostasis of substances like bile acids and cholesterol. mdpi.com

The activation of AhR by its ligands typically involves the ligand-dependent translocation of the receptor to the nucleus, where it binds to responsive elements in the promoter regions of target genes. nih.gov This interaction can influence the expression of various enzymes and transporters involved in xenobiotic metabolism. nih.gov

Interactive Table: Known Receptor Interactions of Indole Derivatives

Compound/ClassReceptor FamilySpecific ReceptorInteraction Type
Indole-3-propionic acid (IPA)Nuclear ReceptorPregnane X Receptor (PXR)Ligand/Agonist. mdpi.comphysiology.org
Indole-3-propionic acid (IPA)Nuclear ReceptorAryl Hydrocarbon Receptor (AhR)Ligand/Agonist. mdpi.comphysiology.orgnih.gov
Indole DerivativesG-Protein Coupled Receptors (GPCRs)VariousGeneral Interaction. nih.gov

Enzyme Inhibition and Activation Profiling (e.g., Metabolic Enzymes, Oxidoreductases)

The influence of indole compounds on enzyme activity is a significant aspect of their biological profile. A study on a synthesized diester of curcumin (B1669340) and Indole-3-propionic acid (CUR-IPA) demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org Specifically, the IC50 values for inhibition of electric eel AChE, human AChE, and human BChE by CUR-IPA were found to be 5.66 µM, 59.30 µM, and 60.66 µM, respectively. acs.org

Furthermore, Indole-3-propionic acid (IPA) has been shown to promote the activity of antioxidant enzymes. researchgate.net Research indicates that IPA can increase the protein levels of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.net This effect is linked to the activation of the Nrf2 signaling pathway. researchgate.net In the context of neuroprotection, IPA has been observed to prevent lipid peroxidation and promote the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net

Conversely, studies on bovine aortic endothelial cells (BAE-1) have shown that IPA can lead to a significant reduction in the phosphorylation of endothelial nitric oxide synthase (eNOS). mdpi.comnih.gov This suggests a modulatory role on enzymes involved in vascular tone regulation.

Interactive Table: Enzyme Modulation by Indole Derivatives

CompoundEnzymeActionFinding
CUR-IPAAcetylcholinesterase (AChE)InhibitionIC50 of 59.30 µM for human AChE. acs.org
CUR-IPAButyrylcholinesterase (BChE)InhibitionIC50 of 60.66 µM for human BChE. acs.org
Indole-3-propionic acid (IPA)Heme oxygenase-1 (HO-1)ActivationIncreased protein levels. researchgate.net
Indole-3-propionic acid (IPA)NAD(P)H quinone dehydrogenase 1 (NQO1)ActivationIncreased protein levels. researchgate.net
Indole-3-propionic acid (IPA)Superoxide dismutase (SOD)ActivationPromoted enzyme activity. researchgate.net
Indole-3-propionic acid (IPA)Catalase (CAT)ActivationPromoted enzyme activity. researchgate.net
Indole-3-propionic acid (IPA)Endothelial nitric oxide synthase (eNOS)Inhibition of phosphorylationSignificant reduction in p-eNOS. mdpi.comnih.gov

Modulation of Cellular Signaling Pathways (e.g., Antioxidant Pathways, Inflammatory Cascades)

This compound and related indole compounds are known to modulate several key cellular signaling pathways, particularly those involved in antioxidant and inflammatory responses.

One of the primary mechanisms of action is the inhibition of the NF-κB signaling pathway. researchgate.net Indole-3-propionic acid (IPA) has been shown to inhibit the activation of NF-κB in macrophages, which in turn reduces the production of proinflammatory cytokines. researchgate.net This suppression of NF-κB signaling is a recurring theme in the anti-inflammatory effects of IPA. physiology.orgresearchgate.net

Furthermore, IPA has been demonstrated to activate the AMPK/GSK3β/Nrf2 signaling pathway. researchgate.net This activation leads to an increase in the production of antioxidant enzymes, thereby protecting against inflammation. researchgate.net The activation of the Nrf2 pathway is a critical component of the cellular antioxidant response. researchgate.net

In the context of breast cancer cell lines, a synthetic indole chalcone (B49325) was found to significantly increase the phosphorylation of p38 MAPK, a stress-activated protein kinase involved in apoptosis. mdpi.com This suggests a role in modulating stress-response pathways. Additionally, IPA has been shown to activate the ERK1/2 signaling pathway in the hippocampus of a mouse model. nih.gov

Interactive Table: Cellular Signaling Pathways Modulated by Indole Derivatives

Compound/ClassSignaling PathwayEffectCellular Context
Indole-3-propionic acid (IPA)NF-κB SignalingInhibitionMacrophages. researchgate.net
Indole-3-propionic acid (IPA)AMPK/GSK3β/Nrf2 SignalingActivationMacrophages. researchgate.net
Synthetic Indole Chalconep38 MAPK SignalingIncreased PhosphorylationBreast Cancer Cells. mdpi.com
Indole-3-propionic acid (IPA)ERK1/2 SignalingActivationMouse Hippocampus. nih.gov

Effects on Gene Expression and Proteomic Signatures in Cell Cultures

The modulation of receptor activity and signaling pathways by indole compounds translates into downstream effects on gene and protein expression. RNA-sequencing analysis of colon samples from mice pretreated with Indole-3-propionic acid (IPA) and subsequently exposed to dextran (B179266) sodium sulfate (B86663) (DSS) revealed that differentially expressed genes were primarily enriched in immune-related pathways. nih.gov

In studies involving hepatic stellate cells, IPA was investigated for its potential to alter gene expression related to fibrosis. nih.gov The expression levels of genes such as α-smooth muscle actin (αSMA), collagen type 1 (COL1A2), matrix metalloproteinase-2 (MMP2), and tissue inhibitor of metalloproteinases 1 (TIMP1) were quantified to assess the compound's effect on fibrotic processes. nih.gov

Proteomic analysis using tools like Ingenuity Pathway Analysis (IPA) can reveal significant changes in protein networks in response to treatments. nih.gov For example, in macrophages treated with ethanol (B145695) and lipopolysaccharide, proteomic data identified alterations in proteins involved in carbohydrate metabolism and liver disease-related networks. nih.gov Such analyses can predict upstream regulators that are activated or inhibited based on the observed changes in protein expression. nih.gov

Interactive Table: Gene and Protein Expression Changes Induced by Indole Derivatives

CompoundCell/Tissue TypeMethodKey Findings
Indole-3-propionic acid (IPA)Mouse ColonRNA-SeqDifferentially expressed genes enriched in immune pathways. nih.gov
Indole-3-propionic acid (IPA)Hepatic Stellate CellsRT-qPCRInvestigated expression of fibrosis-related genes (αSMA, COL1A2, MMP2, TIMP1). nih.gov
Indole-3-propionic acid (IPA)MacrophagesProteomics (IPA analysis)Altered protein networks related to metabolism and disease. nih.gov

In Vivo Mechanistic Studies in Non-Human Organismal Models

Target Engagement and Biodistribution in Animal Models

In vivo studies provide crucial insights into how a compound interacts with a whole organism. While specific biodistribution data for this compound is limited, studies on the related compound Indole-3-propionic acid (IPA) in animal models have shed light on its target engagement.

In a mouse model of colitis, treatment with IPA led to an amelioration of the condition, suggesting engagement with relevant targets in the gastrointestinal tract. physiology.orgnih.gov Furthermore, in a mouse model with a 16p11.2 microdeletion, IPA supplementation was found to rescue social behavior defects and hippocampal synaptic inhibition, indicating engagement with targets in the central nervous system. nih.gov Specifically, IPA promoted the phosphorylation of ERK1/2 in the hippocampus of these mice. nih.gov

Studies in rats have also demonstrated that IPA treatment can modulate the gut microbiota composition and attenuate steatohepatitis. nih.gov This points to target engagement within the gut-liver axis. The production of IPA itself is dependent on intestinal microbes, and its concentration in plasma can be influenced by the colonization of specific bacteria like Clostridium sporogenes. nih.gov

A study involving a novel combretastatin (B1194345) A-4 analogue, (2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanone, in a human tumor xenograft model in mice showed significant inhibition of tumor growth, indicating target engagement in the context of cancer. researchgate.net

Interactive Table: In Vivo Target Engagement of Indole Derivatives

CompoundAnimal ModelKey FindingImplied Target Engagement
Indole-3-propionic acid (IPA)Mouse Model of ColitisAmelioration of colitis. physiology.orgnih.govGastrointestinal tract targets
Indole-3-propionic acid (IPA)16p11.2 Microdeletion Mouse ModelRescue of behavioral and synaptic deficits; increased hippocampal ERK1/2 phosphorylation. nih.govCentral nervous system targets
Indole-3-propionic acid (IPA)Rat Model of SteatohepatitisModulation of gut microbiota and attenuation of liver disease. nih.govGut-liver axis targets
(2-amino-3, 4, 5-trimethoxyphenyl) (6-methoxy-1H-indol-3-yl) methanoneHuman Tumor Xenograft Mouse ModelInhibition of tumor growth. researchgate.netCancer-related targets

Physiological Response Mechanisms and Systemic Effects

Direct studies detailing the physiological response mechanisms and systemic effects of this compound are not extensively available. However, the well-documented effects of Indole-3-propionic acid (IPA), a closely related gut microbiota-derived metabolite of tryptophan, offer significant insights. nih.govnih.gov IPA is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com

Antioxidant and Anti-inflammatory Effects:

IPA is a powerful scavenger of free radicals, and this activity is considered a cornerstone of its protective effects. nih.gov It has been shown to prevent oxidative stress-induced injury and lipid peroxidation. nih.govmdpi.com Research suggests that IPA can modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine synthesis. nih.govmdpi.com The presence of a methoxy (B1213986) group on the indole ring, as seen in melatonin (B1676174) and its metabolites, is also associated with antioxidant activity. This suggests that this compound could potentially exhibit similar or even enhanced antioxidant and anti-inflammatory properties compared to IPA.

Neuroprotective Effects:

IPA has been investigated as a potential therapeutic agent for neurodegenerative diseases. nih.gov Its neuroprotective effects are attributed to its antioxidant capacity and its ability to modulate inflammatory and anti-oxidative pathways in the brain. nih.gov Studies on synthetic derivatives of IPA, including those with methoxy groups, have shown promise as multifunctional neuroprotectors. nih.gov For instance, derivatives of 5-methoxy-indole carboxylic acid have demonstrated strong neuroprotection against oxidative stress. nih.gov

Metabolic Regulation:

Emerging evidence links IPA to the regulation of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov Serum concentrations of IPA have been associated with dietary fiber intake and have been shown to be inversely correlated with the incidence of type 2 diabetes. nih.gov Furthermore, IPA may have hepatoprotective effects by mitigating liver inflammation and fibrosis. nih.gov Given the structural similarity, this compound could potentially play a role in metabolic homeostasis, although specific studies are required to confirm this.

Impact on Microbial Communities and Host-Microbe Interactions

Direct research on the interaction between this compound and microbial communities is not well-documented. However, the role of its parent compound, Indole-3-propionic acid (IPA), in the host-microbiome axis is well-established.

IPA is a product of tryptophan metabolism by specific gut bacteria. nih.govmdpi.com The production of IPA is dependent on the composition of the gut microbiota, with certain bacterial species being more proficient in its synthesis. mdpi.com The levels of IPA in the host can, in turn, influence the gut microbial community and host-microbe interactions.

Modulation of Gut Microbiota:

Enhancement of Gut Barrier Function:

A key aspect of IPA's beneficial effects is its ability to enhance the integrity of the intestinal barrier. researchgate.net It has been shown to induce the expression of tight junction proteins, which are crucial for preventing the leakage of gut-derived endotoxins into the bloodstream. researchgate.net This reduction in endotoxin (B1171834) leakage can attenuate systemic inflammation and protect distant organs like the liver. researchgate.net

Immune Modulation:

Through its influence on the gut barrier and its direct anti-inflammatory properties, IPA is a key mediator in the communication between the gut microbiota and the host immune system. nih.gov By preventing the translocation of inflammatory microbial components, IPA helps to maintain immune homeostasis. researchgate.net Probiotic consumption has been shown to increase IPA levels, which in turn has been linked to reduced inflammation and enhanced neuronal function, highlighting the intricate connection between diet, gut microbes, IPA, and host health. nih.gov

Given that this compound is a derivative of IPA, it is plausible that it could have similar effects on microbial communities and host-microbe interactions. The methoxy group could potentially alter its bioavailability, metabolism by gut bacteria, or its potency in modulating host responses. However, without direct experimental evidence, these remain as hypotheses.

Comparative Mechanistic Analysis with Related Indole Derivatives and Metabolites

A comparative analysis of this compound with related indole derivatives and metabolites, such as Indole-3-propionic acid (IPA) and melatonin, can provide valuable insights into its potential biological activities. This comparison is based on their structural similarities and the known functions of these well-studied compounds.

Structural and Functional Comparison:

CompoundCore StructureKey Functional GroupsPrimary Known Biological Roles
This compound IndolePropanoic acid at C3, Methoxy at C6Largely uncharacterized; potentially antioxidant, anti-inflammatory, and neuroprotective based on structural similarity to IPA and melatonin metabolites.
Indole-3-propionic acid (IPA) IndolePropanoic acid at C3Gut microbiota-derived metabolite of tryptophan; potent antioxidant, anti-inflammatory, neuroprotective, and modulator of gut health. nih.govnih.govmdpi.com
Melatonin (N-acetyl-5-methoxytryptamine) IndoleAcetyl group on the amine of the ethylamine (B1201723) side chain at C3, Methoxy at C5Hormone primarily known for regulating circadian rhythms; also a powerful antioxidant and anti-inflammatory agent. nih.gov
6-Hydroxymelatonin IndoleHydroxyl at C6, Methoxy at C5, Acetylated ethylamine at C3Major metabolite of melatonin; retains antioxidant properties. nih.gov
5-Methoxyindole-3-acetic acid IndoleAcetic acid at C3, Methoxy at C5A 5-methoxyindole (B15748) that has been shown to influence protein/peptide secretion in the pineal gland. nih.gov

Mechanistic Insights from Comparative Analysis:

The presence of the indole ring with a propanoic acid side chain at the C3 position is a common feature between this compound and IPA. This structural motif is largely responsible for the antioxidant and anti-inflammatory properties observed with IPA. nih.gov The propanoic acid side chain is crucial for its activity as a scavenger of reactive oxygen species.

The distinguishing feature of this compound is the methoxy group at the C6 position of the indole ring. In melatonin, the methoxy group at the C5 position is important for its binding to melatonin receptors and its antioxidant activity. nih.gov Synthetic analogues of melatonin with a methoxy group at the C6 position have also been shown to exhibit high affinity for melatonin receptors and act as potent agonists. nih.gov This suggests that the 6-methoxy substitution in this compound could confer unique properties, potentially including interactions with melatonin receptors or other signaling pathways that are not as prominent with IPA.

Furthermore, studies on various 5-methoxyindole derivatives have demonstrated a range of biological activities, including the modulation of secretion in the pineal gland. nih.gov This highlights that the position of the methoxy group on the indole ring can significantly influence the biological effects of the molecule.

Structure Activity Relationship Sar Studies of 3 6 Methoxy 3 Indolyl Propanoic Acid and Its Analogs

Rational Design and Synthesis of Structural Analogs

The rational design of analogs of 3-(6-methoxy-3-indolyl)propanoic acid focuses on three primary regions of the molecule: the indole (B1671886) ring system, the propanoic acid side chain, and the methoxy (B1213986) group. Synthetic strategies are then developed to access these modified compounds for biological evaluation.

The substitution pattern on the indole ring is a critical determinant of biological activity. The position of the methoxy group, in particular, has been shown to significantly influence the mechanism of action in related indole compounds. For instance, in a series of indolyl-pyridinyl-propenones, moving the methoxy group from the 5-position to the 6-position switched the biological activity from the induction of a non-apoptotic cell death called methuosis to the disruption of microtubules nih.gov. This highlights the profound impact of substituent placement on the pharmacological profile.

Furthermore, the introduction of other substituents on the indole nucleus has been explored. In a study of 2-carboxy-1H-indole-3-propionic acid derivatives as agonists for the G protein-coupled receptor 17 (GPR17), halogen substitutions at the 4- and 6-positions were investigated. rsc.orgelsevierpure.com The synthesis of these analogs was achieved through methods such as the Japp–Klingemann condensation followed by a Fischer indole synthesis. rsc.orgelsevierpure.com

Compound/AnalogModification on Indole RingBiological Activity
5-Methoxyindolyl-pyridinyl-propenone5-Methoxy substitutionInduction of methuosis
6-Methoxyindolyl-pyridinyl-propenone6-Methoxy substitutionMicrotubule disruption
3-(2-Carboxy-4,6-dichloro-indol-3-yl)propionic acid4,6-Dichloro substitutionGPR17 Agonist
3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid4,6-Dibromo substitutionPotent GPR17 Agonist

This table is based on data from related indole compounds to illustrate the principles of indole ring modification.

The propanoic acid side chain at the 3-position of the indole ring plays a significant role in the molecule's interaction with its biological targets. Modifications to the length of this alkyl chain can impact potency and activity. Studies on structurally similar 3-(indan-1-yl)-propionic acid derivatives have shown that altering the side chain length can affect analgesic and anti-inflammatory properties. For example, it was noted that indiscriminate chain lengthening from a propionic to a butyric acid derivative was not necessarily beneficial for biological activity, indicating an optimal chain length for this particular effect .

The synthesis of such analogs typically involves the reaction of the parent indole with acrylic acid or its derivatives in the presence of acetic acid and acetic anhydride to yield the desired indole-3-propionic acids researchgate.net.

The 6-methoxy group is a key feature that can be modified to probe its role in biological activity. Replacing the methyl group with other alkyl or aryl groups can influence steric and electronic properties, as well as metabolic stability. De-methylation to the corresponding 6-hydroxyindole derivative introduces a phenolic hydroxyl group, which can form different hydrogen bonds with biological targets and may alter the antioxidant properties of the molecule.

In studies of melatonin (B1676174) (5-methoxy-N-acetyltryptamine) analogs, the influence of the methoxy group has been investigated. It was found that the substitution of a hydroxyl for the methoxy group led to phenolic compounds endowed with very high antioxidant activity. While a 5-methoxy group was generally beneficial for this activity, the effects of a 6-methoxy group were more varied. This suggests that both the presence and position of the methoxy group are important for specific biological outcomes.

Correlation of Structural Variations with Specific Mechanistic Biological Activities

The biological activity of the synthesized analogs is assessed through various in vitro and in vivo assays to establish a clear link between structural changes and their effects on specific biological targets.

Analogs of indole-3-propionic acid have been evaluated for their ability to bind to and modulate the activity of various receptors. A study focused on derivatives of 2-carboxy-1H-indole-3-propionic acid as agonists for the orphan G protein-coupled receptor GPR17, which is a target for myelin repair. The potency of these compounds was determined in calcium mobilization assays using astrocytoma cells expressing the human GPR17 receptor.

The results provided initial insights into the structure-activity relationships for this receptor. For example, the 4,6-dibromo-substituted analog showed a potent agonistic effect, comparable to the 4,6-dichloro-substituted parent compound rsc.orgelsevierpure.com.

Table 1: GPR17 Agonist Activity of Indole-3-propionic Acid Analogs

Compound R4 R6 EC50 (nM)
1a Cl Cl 224
1b Br Br 202
1c F F 1100
1d I I 251
1e CH3 CH3 >10000

| 1f | OCH3 | OCH3 | >10000 |

Data from a study on 2-carboxy-1H-indole-3-propionic acid derivatives, illustrating SAR at a specific receptor. rsc.orgelsevierpure.com

Derivatives of indole-3-propionic acid have also been investigated as inhibitors of enzymes. In a study of new hybrids derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA), compounds were synthesized and evaluated for their neuroprotective and antioxidant activities, including their ability to inhibit human monoamine oxidase B (hMAO-B) mdpi.com.

The study found that both series of compounds showed an increased inhibition of hMAO-B, with the 5-methoxy-indole carboxylic acid hybrids demonstrating greater expression of this activity mdpi.com. This suggests that the indole scaffold, with appropriate substitutions, is a viable starting point for the design of MAO-B inhibitors.

Cellular Pathway Modulation Efficacy

The cellular pathway modulation efficacy of this compound and its analogs is a critical aspect of their structure-activity relationship (SAR). Research has demonstrated that subtle changes in the molecular structure can significantly alter the biological activity and the cellular pathways that these compounds influence. The position of the methoxy group on the indole ring, in particular, has been identified as a crucial determinant of the compound's mechanism of action.

Studies on related indolyl-pyridinyl-propenone analogs have shown that the location of the methoxy group can switch the biological activity from inducing methuosis, a form of non-apoptotic cell death, to causing microtubule disruption. nih.govnih.gov Specifically, moving the methoxy group from the 5-position to the 6-position on the indole ring led to this change in mechanism. nih.govnih.gov This highlights the sensitivity of the cellular response to the electronic and steric properties conferred by the substituent's position. While these studies were not on this compound itself, they underscore the principle that the 6-methoxy substitution is a key factor in directing the compound's interaction with specific cellular targets and pathways.

In the context of G-protein coupled receptors (GPRs), which are pivotal in cellular signaling, analogs of indolepropanoic acid have been investigated as modulators. For instance, a series of 1H-indol-5-yl)propanoic acid derivatives were synthesized and evaluated for their agonistic activities on GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion. nih.gov These studies revealed that modifications to the indole core and the propanoic acid tail are critical for potency and efficacy.

Furthermore, research into indole derivatives as cytosolic phospholipase A2α (cPLA2α) inhibitors has shown that the presence and position of substituents on the indole ring are essential for inhibitory activity. consensus.app The optimization of these substituents led to the discovery of potent inhibitors with oral efficacy in preclinical models. consensus.app This suggests that this compound and its analogs could potentially modulate inflammatory pathways regulated by cPLA2α.

The following interactive table summarizes the cellular pathway modulation efficacy of various indole analogs, providing insights into the potential activities of this compound derivatives.

Compound/AnalogTarget/PathwayObserved EffectReference
5-Methoxyindolyl-pyridinyl-propenoneMethuosis InductionInduces non-apoptotic cell death in glioblastoma cells. nih.govnih.gov
6-Methoxyindolyl-pyridinyl-propenoneMicrotubule DisruptionSwitches biological activity to disruption of microtubules. nih.govnih.gov
3-(2-aryl-1H-indol-5-yl) propanoic acid derivativesGPR40 AgonismPotent agonistic activity, enhancing glucose-stimulated insulin secretion. nih.gov
3-(1-Aryl-1H-indol-5-yl)propanoic acidscPLA2α InhibitionPotent inhibition of cytosolic phospholipase A2α. consensus.app

Identification of Key Pharmacophoric Elements and Structural Motifs for Activity

The identification of key pharmacophoric elements and structural motifs is essential for understanding the SAR of this compound and for the rational design of new, more potent, and selective analogs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Based on the analysis of various indole derivatives, several key pharmacophoric elements for the activity of this compound can be proposed:

The Indole Scaffold: The bicyclic indole ring system serves as the core scaffold, providing a rigid framework for the attachment of other functional groups. The electron-rich nature of the indole ring allows for various types of interactions with biological targets, including π-π stacking and hydrogen bonding. chim.it

The 6-Methoxy Group: The methoxy group at the 6-position of the indole ring is a critical structural motif. Its position influences the electron density distribution of the indole ring, which can affect binding affinity and selectivity for specific targets. As demonstrated in related compounds, shifting this group to other positions can drastically alter the biological mechanism. nih.govnih.gov The methoxy group can also act as a hydrogen bond acceptor.

The Propanoic Acid Side Chain: The propanoic acid moiety at the 3-position of the indole ring is another crucial pharmacophoric feature. The carboxylic acid group is ionizable at physiological pH, allowing it to form ionic interactions or hydrogen bonds with receptor sites. The length and flexibility of the alkyl chain connecting the carboxylic acid to the indole ring can also be important for optimal positioning within a binding pocket. Studies on related indan acid derivatives have shown that increasing the carbon chain length of the acid functionality can influence analgesic potency.

Substituents on the Indole Nitrogen and Phenyl Ring: In many active indole analogs, substitutions on the indole nitrogen (N1) and on an accessory phenyl ring (if present) are key for activity. For instance, in a series of cPLA2α inhibitors, a 1-(p-O-substituted)phenyl group was found to be essential for good inhibitory activity. consensus.app While this compound itself does not have these features, the potential for modification at these positions is an important consideration for future analog design.

The following interactive table outlines the key pharmacophoric elements and their putative roles in the biological activity of this compound and its analogs.

Pharmacophoric ElementStructural MotifPutative Role in Activity
Core ScaffoldIndole RingProvides a rigid framework for substituent attachment; participates in π-π stacking and hydrogen bonding.
Electron-donating Group6-Methoxy GroupModulates electron density of the indole ring, influencing target binding and selectivity; acts as a hydrogen bond acceptor.
Acidic Side Chain3-Propanoic AcidForms ionic interactions and hydrogen bonds with target receptors; the linker chain allows for optimal orientation.
Potential Modification SitesIndole Nitrogen (N1)Substitution at this position can enhance potency and modulate pharmacokinetic properties.

Analytical Methodologies for the Quantification and Characterization of 3 6 Methoxy 3 Indolyl Propanoic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatography is an indispensable tool for isolating 3-(6-Methoxy-3-indolyl)propanoic acid from complex sample matrices, a critical step prior to its quantification and characterization. The choice of chromatographic technique is dictated by the specific requirements of the analysis, including the nature of the sample and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile method for the analysis of indole (B1671886) compounds, including this compound. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov

A typical HPLC method for the separation of indole derivatives involves a C8 or C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of an acid like acetic acid to control pH, and an organic modifier, commonly acetonitrile (B52724) or methanol (B129727). nih.govnih.gov This gradient elution allows for the effective separation of compounds with varying polarities within a single chromatographic run. nih.gov For instance, a gradient program might start with a low concentration of the organic solvent, which is gradually increased over the course of the analysis to elute more strongly retained components. nih.gov

Detection of this compound can be achieved using several modes. A programmable Photodiode Array (PDA) detector is often employed, with a common detection wavelength for indole compounds being 280 nm. mdpi.com For enhanced sensitivity and selectivity, fluorimetric detection is a powerful option, leveraging the natural fluorescence of the indole ring. nih.govnih.gov Typical excitation and emission wavelengths for indolic compounds are around 280 nm and 350 nm, respectively. nih.govnih.gov

Interactive Table: Typical HPLC Parameters for Indole Compound Analysis

Parameter Condition
Column Symmetry C8
Mobile Phase A 2.5 : 97.5 % (v/v) acetic acid : H₂O, pH 3.8
Mobile Phase B 80 : 20 % (v/v) acetonitrile : H₂O
Detection Fluorimetric (λex = 280 nm / λem = 350 nm)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for the analysis of indole derivatives. mdpi.comcapes.gov.brnotulaebotanicae.ro However, due to the low volatility and polar nature of compounds like this compound, derivatization is often a necessary prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable form.

Common derivatization approaches for indole acids include methylation or silylation. capes.gov.br For example, the use of silylating agents can produce bis-trimethylsilyl (bis-TMSi) derivatives, which exhibit good chromatographic properties. capes.gov.br The choice of derivative is crucial as it can influence the fragmentation pattern observed in the mass spectrometer. capes.gov.br

The GC-MS analysis itself provides a high degree of separation and identification. The gas chromatograph separates the derivatized analytes, which are then introduced into the mass spectrometer. The MS detector provides information on the mass-to-charge ratio of the parent ion and its fragments, allowing for confident identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. capes.gov.br

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Fractionation

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and preliminary fractionation of this compound. It is particularly useful for monitoring reaction progress, checking the purity of a sample, and identifying appropriate solvent systems for larger-scale column chromatography.

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the separated spots can be visualized under UV light (typically at 254 nm or 366 nm) or by staining with a reagent that reacts with indole compounds, such as van Urk's reagent or Ehrlich's reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparison with a standard.

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric techniques are employed to elucidate the molecular structure and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum of a related compound, 3-indolepropionic acid, in DMSO-d6 shows characteristic signals for the protons of the indole ring and the propanoic acid side chain. hmdb.ca For this compound, one would expect to see signals corresponding to the methoxy (B1213986) group protons (a singlet), the aromatic protons on the indole ring (with splitting patterns indicative of their substitution), the methylene (B1212753) protons of the propanoic acid side chain (typically appearing as triplets), and the acidic proton of the carboxylic acid group (which can be a broad singlet). docbrown.infochemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring, the methoxy group, the methylene groups, and the carbonyl group of the carboxylic acid provide a carbon fingerprint of the molecule. rsc.org

Interactive Table: Expected ¹H NMR Data for Propanoic Acid Moiety

Protons Chemical Shift (ppm, approx.) Multiplicity
-CH₂-COOH 2.64 Triplet
-CH₂-CH₂- 2.89 Triplet
-COOH 11.0 - 12.0 Singlet (broad)

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. scirp.org When coupled with a chromatographic technique like HPLC or GC, it becomes a powerful tool for both identification and quantification. mdpi.comnih.gov

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways involve losses of fragments from the side chain and cleavage of the indole ring. scirp.org For example, in the mass spectrum of the related compound 1H-Indole-3-propanoic acid, a prominent peak is often observed for the molecular ion. nist.gov The fragmentation of this compound would be expected to show characteristic losses related to the propanoic acid side chain and the methoxy group. This detailed fragmentation information is invaluable for confirming the identity of the compound in complex matrices. nih.govscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely accessible analytical technique used for the quantitative analysis and purity assessment of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. ijrar.org For this compound, this method relies on the presence of chromophores within its molecular structure, specifically the indole ring system.

The core principle of UV-Vis spectroscopy in quantitative analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijrar.org The indole ring, a key feature of this compound, exhibits characteristic strong absorbance in the ultraviolet region, typically with absorption maxima (λmax) around 270-290 nm. acs.org The presence of the methoxy substituent on the indole ring can slightly shift these absorption peaks.

For concentration determination, a calibration curve is constructed by preparing a series of standard solutions of highly purified this compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Plotting absorbance versus concentration should yield a linear relationship, as demonstrated by a high correlation coefficient (R² value approaching 1.0). academicjournals.orgresearchgate.net The concentration of an unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from this calibration curve. ijrar.org

Purity assessment can also be performed using UV-Vis spectroscopy. The absorbance spectrum of a sample can be compared to that of a pure reference standard. The presence of impurities may be indicated by changes in the shape of the spectrum, shifts in the absorption maxima, or the appearance of additional peaks. researchgate.net This spectral matching provides a rapid method for preliminary purity checks.

Sample Preparation and Extraction Methods from Complex Research Matrices

The accurate quantification of this compound from complex research samples, such as biological fluids or plant tissues, necessitates robust sample preparation and extraction procedures. The primary goals of these methods are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.comnih.gov The choice of extraction method is critical and is largely dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For this compound, its acidic nature, due to the propanoic acid group, is key to LLE optimization.

pH Adjustment: The extraction efficiency is highly dependent on the pH of the aqueous phase. At a pH well below its acid dissociation constant (pKa), the carboxylic acid group will be protonated, rendering the molecule neutral and more soluble in organic solvents like diethyl ether or ethyl acetate (B1210297). Conversely, at a pH above its pKa, the molecule will be deprotonated to its anionic form, making it more soluble in the aqueous phase. This allows for selective extraction; for instance, the compound can be extracted from an acidified aqueous sample into an organic solvent, and then back-extracted from the organic solvent into a basic aqueous solution for further purification. nih.govyoutube.com

Solvent Selection: The choice of organic solvent is crucial. The solvent should have high solubility for the neutral form of the analyte, be immiscible with water, and have a low boiling point to facilitate easy removal after extraction.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has largely replaced LLE for many applications due to its reduced solvent consumption, higher recovery rates, and ease of automation. mdpi.com The procedure involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a small volume of a different solvent.

Sorbent Selection: For indole compounds like this compound, reversed-phase sorbents such as C18 (octadecylsilane) are commonly used. mdpi.comnih.gov The neutral form of the analyte is retained on the nonpolar C18 stationary phase.

Optimization: The process involves several steps, each requiring optimization for maximum recovery. mdpi.com A typical SPE procedure is based on retaining the neutral form of the analyte. The sample is acidified to protonate the carboxylic acid group and then loaded onto a pre-conditioned C18 cartridge. A wash step with a weak solvent (e.g., acidified water or a low-percentage methanol-water solution) removes polar interferents. Finally, the purified this compound is eluted with a stronger organic solvent like methanol or acetonitrile. nih.gov

Table 1: Typical SPE Optimization Parameters for Indole Compounds

ParameterDescriptionCommon Choices & Conditions
Sorbent PhaseThe solid material that retains the analyte.Reversed-Phase C18 is most common for indole derivatives. mdpi.comnih.gov
Conditioning SolventActivates the sorbent phase for sample retention.Methanol followed by acidified water (e.g., containing 0.1-1% formic acid). nih.gov
Sample pHAdjusted to ensure the analyte is in its neutral, retainable form.Acidified to a pH < 4 to protonate the carboxylic acid group. nih.gov
Wash SolventRemoves interfering compounds without eluting the analyte.Acidified water or low-concentration organic solvent (e.g., 5-20% methanol in water). mdpi.com
Elution SolventDisrupts analyte-sorbent interaction to recover the analyte.Methanol, acetonitrile, or mixtures with water (e.g., 80:20 methanol:water). mdpi.com

Matrix Effects, Interferents, and Method Robustness

Matrix Effects are a significant challenge in quantitative analysis, particularly when using sensitive detection techniques like mass spectrometry. These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the detector's response to the analyte, leading to inaccurate quantification. researchgate.net For this compound, potential sources of matrix effects include salts, lipids, and other endogenous molecules from the biological sample. Evaluating and mitigating matrix effects is a critical part of method validation, often achieved by comparing the response of the analyte in a pure solvent versus its response in an extract from a blank matrix. nih.gov

Interferents are compounds present in the sample that can be mistaken for the analyte, leading to a false positive signal or inaccurate quantification. For this compound, potential interferents include other structurally related indole compounds, such as tryptophan, indole-3-acetic acid, or other metabolites. nih.gov The specificity of an analytical method, achieved through a combination of highly selective extraction (like SPE) and high-resolution chromatographic separation (like HPLC), is essential to distinguish the analyte from these interferents. academicjournals.org

Method Robustness refers to the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, such as pH, solvent composition, or temperature. fao.org A robust method provides reliable results even with minor deviations that might occur during routine use. Robustness is evaluated during method development by systematically altering parameters and observing the effect on the analytical results (e.g., peak retention time, area, and resolution).

Validation and Performance Characteristics of Analytical Methods in Research Settings

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. This involves evaluating several key performance characteristics to ensure the data generated is reliable, accurate, and reproducible.

Sensitivity, Specificity, and Linearity

Sensitivity defines the lowest concentration of an analyte that can be reliably measured. It is typically expressed by the Limit of Detection (LOD), the smallest amount that can be distinguished from background noise, and the Limit of Quantification (LOQ), the smallest amount that can be measured with acceptable precision and accuracy. nih.gov For indole derivatives analyzed by modern techniques like LC-MS/MS, detection limits can be in the low picomole or nanogram-per-milliliter range. nih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that are expected to be present, including impurities, degradation products, and matrix components. academicjournals.org In chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there are no interfering peaks at the analyte's retention time in a blank matrix.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration over a given range. A linear relationship is established by analyzing a series of standards of known concentrations (typically 5-7 levels). The data are evaluated by plotting a calibration curve and determining the correlation coefficient (R²) and y-intercept. For a method to be considered linear, the R² value should ideally be ≥0.99. academicjournals.orgnih.gov

Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte (a "spike") is added to a blank sample matrix. The matrix is then extracted and analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. mdpi.com For bioanalytical methods, recovery values are typically expected to be consistent and reproducible. nih.gov

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, such as on different days, with different analysts, or on different equipment. For quantitative analysis of indole compounds, precision with an RSD of less than 15% is often considered acceptable. nih.gov

Table 2: Example Validation Parameters for Analytical Methods of Indole Derivatives

ParameterTypical Acceptance CriteriaMethod of Evaluation
Linearity (R²)≥ 0.99 academicjournals.orgAnalysis of a 5-7 point calibration curve.
Accuracy (% Recovery)Typically 85-115% mdpi.comAnalysis of blank matrix samples spiked with known analyte concentrations.
Precision (RSD%)≤ 15% (≤ 20% at LOQ) nih.govRepeated analysis of quality control (QC) samples at multiple concentrations.
Sensitivity (LOQ)Defined as the lowest concentration on the calibration curve meeting accuracy/precision criteria. nih.govAnalysis of serially diluted standards.
SpecificityNo significant interfering peaks at the analyte retention time in blank samples. academicjournals.orgAnalysis of blank and spiked matrix samples.

Computational and Theoretical Investigations of 3 6 Methoxy 3 Indolyl Propanoic Acid

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are fundamental techniques used to predict how a ligand, such as 3-(6-methoxy-3-indolyl)propanoic acid, might bind to a biological target, typically a protein or nucleic acid. This process involves generating a three-dimensional model of the ligand and fitting it into the binding site of a receptor whose structure has been experimentally determined or modeled. The goal is to identify the most stable binding pose and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For indole (B1671886) derivatives, docking studies have been instrumental in identifying potential therapeutic targets. For instance, derivatives of indole-3-propionic acid (IPA) have been docked against targets like human serum albumin and various enzymes to understand their binding modes. Studies on other methoxy-indole compounds have explored their interactions with targets like the 5-lipoxygenase-activating protein (FLAP) nih.gov, G protein-coupled receptor GPR17 rsc.orgresearchgate.net, and various microbial enzymes nih.gov. A typical docking study on this compound would identify key interactions, such as:

Hydrogen Bonds: The carboxylic acid group and the indole nitrogen are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The indole ring system and the aliphatic chain can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic indole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These studies are crucial for rational drug design, helping to prioritize compounds for synthesis and biological testing. For example, a docking analysis of various indole-based heterocyclic compounds against UDP-N-acetylmuramate-L-alanine ligase (MurC) revealed that specific structural modifications led to lower binding energies, suggesting stronger binding affinity. nih.gov

Table 1: Example of Molecular Docking Data for Indole Derivatives Against a Hypothetical Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Indole-3-propionic acid-6.5ARG 120, SER 203Hydrogen Bond
This compound (Hypothetical)-7.2ARG 120, TYR 250Hydrogen Bond, Pi-Stacking
Reference Inhibitor-8.0ARG 120, GLU 150Hydrogen Bond, Salt Bridge

Note: This table is illustrative and based on typical findings for related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical properties such as lipophilicity (logP), electronic properties, and steric parameters—QSAR models can predict the activity of new, unsynthesized compounds.

For a series of indole derivatives including this compound, a QSAR study would involve:

Synthesizing and testing a set of structurally related analogues for a specific biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity.

A 2D-QSAR study on novel 1H-3-indolyl derivatives designed as antioxidants found that specific descriptors related to the molecular structure were key to their inhibitory activity against ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov Similarly, a 3D-QSAR study on indolealkylamine derivatives with β3-adrenergic activity highlighted the importance of steric and hydrogen-bond donor/acceptor fields for biological activity. mdpi.com Such models provide valuable insights into the structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent molecules.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For this compound, this would involve analyzing the rotation around the single bonds of the propanoic acid side chain. The relative orientation of the carboxylic acid group with respect to the indole ring is crucial as it dictates how the molecule can interact with its environment. Studies on similar propanoic acid derivatives have shown that both intramolecular hydrogen bonding and solvent interactions can significantly influence conformational preferences. nih.gov

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms in a molecule over time, providing a dynamic view of its behavior. An MD simulation of this compound, often in a simulated aqueous environment or bound to a protein, would reveal:

The flexibility and stability of different conformations.

The stability of the ligand-receptor complex over time. nih.gov

The role of water molecules in mediating interactions.

Fluctuations in the structure of the binding site.

MD simulations on the interaction between indole-3-propionic acid and DNA have been used to confirm the stability of the complex and to observe slight fluctuations in the DNA structure at the binding site. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and spectroscopic characteristics.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. niscpr.res.in

HOMO: This orbital is the source of electrons in a reaction (acting as a nucleophile). The energy of the HOMO is related to the molecule's ionization potential.

LUMO: This orbital is the destination for electrons (acting as an electrophile). The energy of the LUMO is related to the molecule's electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of a molecule's kinetic stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the electron-donating methoxy (B1213986) group and the indole ring would influence the energy and distribution of these orbitals. Quantum chemical calculations could precisely map the locations of the HOMO and LUMO on the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for Indole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-3-propionic acid-5.85-0.954.90
This compound-5.60-0.854.75
3-(6-Nitro-3-indolyl)propanoic Acid-6.20-1.504.70

Note: This table is illustrative. The methoxy group is electron-donating, which would typically raise the HOMO energy, while an electron-withdrawing nitro group would lower it.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing these predicted shifts with experimental spectra helps in the definitive assignment of signals, which can be complex for molecules with multiple aromatic protons and carbons. epstem.netdntb.gov.ua

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be calculated. These theoretical frequencies, when appropriately scaled, can be matched to the peaks in an experimental IR spectrum, aiding in the identification of functional groups and confirming the molecular structure. nih.gov Studies on related methoxy-indole derivatives have successfully used DFT calculations to interpret experimental IR spectra, confirming details like intermolecular hydrogen bonding patterns. nih.gov

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing deep insights into its chemical nature and biological potential.

Future Directions and Emerging Research Avenues for 3 6 Methoxy 3 Indolyl Propanoic Acid

Development of Novel and Efficient Synthetic Strategies

The synthesis of 3-(6-Methoxy-3-indolyl)propanoic acid and its derivatives is pivotal for enabling extensive biological evaluation and exploring its potential applications. While classical methods like the Fischer indole (B1671886) synthesis remain fundamental, the drive for greater efficiency, milder reaction conditions, and structural diversity is paving the way for novel strategies.

Future research in this area is likely to focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Building on the Buchwald-Hartwig and Suzuki-Miyaura coupling reactions, new protocols could be developed for the efficient construction of the 6-methoxyindole (B132359) core. These methods offer the advantage of introducing a wide range of substituents, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies.

C-H Activation/Functionalization: Direct C-H functionalization of the indole nucleus represents a highly atom-economical approach. Future strategies may focus on developing regioselective C-H activation methods to introduce the propanoic acid side chain at the C3 position of 6-methoxyindole, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, scalability, and safety. The development of continuous flow or microwave-assisted protocols for the synthesis of this compound could dramatically reduce production time and improve yields, making the compound more accessible for research. A notable example is the use of microwave irradiation in the presence of InCl3/NH4OAc for the rapid synthesis of highly functionalized indole derivatives.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence can lead to highly stereoselective and environmentally friendly processes. The exploration of engineered enzymes for the synthesis of chiral derivatives of this compound is a promising avenue.

Synthetic Strategy Key Advantages Potential for this compound
Fischer Indole SynthesisWell-established, versatile for various substituted indoles.A reliable method for the core indole structure.
Palladium-Catalyzed CouplingHigh efficiency, broad substrate scope for derivatization.Facilitates the synthesis of a diverse library of analogues.
C-H ActivationAtom-economical, reduces synthetic steps.A more direct and sustainable route to the target molecule.
Flow Chemistry/MicrowaveRapid, scalable, improved process control.Enables faster and more efficient production.
BiocatalysisHigh stereoselectivity, green chemistry.Production of specific enantiomers for pharmacological studies.

Deeper Elucidation of Complex Mechanistic Pathways in Relevant Biological Systems

The biological activity of this compound is an area of intense investigation, largely inspired by the known neuroprotective and antioxidant properties of its parent compound, indole-3-propionic acid (IPA). nih.govmdpi.com Future research will aim to unravel the specific molecular mechanisms through which the 6-methoxy derivative exerts its effects.

Key research questions to be addressed include:

Interaction with the Aryl Hydrocarbon Receptor (AhR): Methoxyindoles have been identified as both agonists and antagonists of the human AhR. nih.gov Determining the precise nature of the interaction between this compound and AhR is crucial, as this receptor is a key regulator of immune responses and cellular metabolism.

Modulation of Mitochondrial Function: IPA has been shown to modulate mitochondrial function in cardiomyocytes. nih.gov Investigations are needed to understand if and how this compound affects mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS) in various cell types, particularly neurons.

Neuroprotective Mechanisms: Building on the neuroprotective profile of IPA, studies will likely focus on whether the 6-methoxy derivative can mitigate neuronal damage in models of neurodegenerative diseases. This includes examining its effects on pathways related to oxidative stress, neuroinflammation, and protein aggregation. mdpi.com

Gut Microbiota-Host Interactions: As a derivative of a known gut microbiota metabolite, understanding the biotransformation of this compound by gut bacteria and its subsequent effects on host physiology is a critical area for future research.

Advancements in Analytical Techniques for High-Throughput and Trace Analysis

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, sensitive and robust analytical methods are essential. The development of techniques for high-throughput screening and the detection of trace amounts in biological samples will be a key focus.

Emerging trends in this area include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the quantitative analysis of small molecules in complex biological matrices. alwsci.com Future work will involve optimizing LC-MS/MS methods for the highly sensitive and specific detection of this compound and its metabolites in plasma, urine, and tissue samples.

High-Resolution Mass Spectrometry (HRMS): HRMS offers the advantage of identifying unknown metabolites and degradation products, providing a more comprehensive picture of the compound's fate in biological systems. alwsci.com

High-Throughput Screening (HTS) Assays: The development of cell-based or biochemical assays in a high-throughput format is crucial for rapidly screening large libraries of derivatives of this compound for desired biological activities. researchgate.net This can accelerate the drug discovery process.

Metabolomics Platforms: Integrating the analysis of this compound into broader metabolomics studies can provide insights into its effects on global metabolic pathways and its interactions with other endogenous metabolites. biorxiv.org

Analytical Technique Application for this compound Key Benefit
LC-MS/MSQuantification in biological fluids and tissues.High sensitivity and specificity for trace analysis.
HRMSIdentification of novel metabolites.Comprehensive metabolic profiling.
HTS AssaysRapid screening of derivative libraries for biological activity.Accelerated discovery of lead compounds.
MetabolomicsUnderstanding of global metabolic impact.Systems-level view of biological effects.

Integration of Advanced Computational Models with Experimental Data

Computational modeling is an indispensable tool in modern drug discovery and development. The integration of in silico models with experimental data for this compound will enable a more rational approach to its study.

Future research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govfrontiersin.orgnih.govchemmethod.combrieflands.com This can guide the design of new analogues with improved potency and selectivity.

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound to specific protein targets, such as enzymes or receptors. This can help to identify potential mechanisms of action and guide the design of more potent inhibitors or activators.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with its biological target, offering a more detailed understanding of the binding process and the conformational changes involved. acs.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new compounds with similar properties.

Exploration of Derivatization for Non-Biological Applications (e.g., Materials Science, Chemical Probes)

Beyond its biological potential, the unique chemical structure of this compound makes it an attractive scaffold for the development of novel materials and research tools.

Emerging areas of exploration include:

Fluorescent Probes: The indole core is known to exhibit fluorescence. By functionalizing the propanoic acid side chain or the indole ring, it may be possible to develop fluorescent probes for sensing specific ions, molecules, or changes in the cellular environment. The development of 6-hydroxy indole-based BODIPY-OH as a fluorescent probe is a relevant example. acs.org

Organic Electronics: Indole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electron-rich nature. The synthesis of novel polymers or small molecules incorporating the this compound moiety could lead to new materials with interesting optoelectronic properties.

Chemical Probes for Target Identification: By attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to this compound, chemical probes can be synthesized. These probes can be used in activity-based protein profiling (ABPP) to identify the specific protein targets of the compound in a complex biological system.

The journey of understanding and harnessing the full potential of this compound is still in its early stages. The convergence of advanced synthetic chemistry, detailed biological investigation, sophisticated analytical techniques, powerful computational modeling, and creative materials science will undoubtedly unlock new and exciting applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-Methoxy-3-indolyl)propanoic Acid in laboratory settings?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-bromopropanoic acid can react with methimazole derivatives under controlled conditions to introduce the indolyl-methoxy group . Alternative routes involve modifying indole precursors (e.g., 6-methoxyindole) with propanoic acid derivatives using catalysts like DABCO to optimize yield and purity . Reaction conditions (pH, temperature) must be tightly controlled to avoid undesired substitutions on nitrogen atoms .

Q. How is this compound characterized structurally and quantitatively?

  • Answer : Structural confirmation relies on NMR (¹H/¹³C) to verify the methoxy-indole and propanoic acid moieties. LC-MS or HPLC (e.g., Agilent 1260 systems) quantifies purity and detects byproducts . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups like carboxylic acid (-COOH) and methoxy (-OCH₃) .

Q. What are the primary biological roles of this compound in experimental models?

  • Answer : The compound is studied for its interactions with enzymes (e.g., cytochrome P450) and receptor-binding assays. It may act as a precursor for mitochondrial-targeted prodrugs, leveraging its indole ring for antioxidant delivery . In vitro studies often assess its effects on oxidative stress pathways using cell lines like HEK-293 or HepG2 .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

  • Answer : Discrepancies may arise from differences in cell models , assay conditions , or compound purity . To address this:

Validate purity via HPLC-UV/HRMS to rule out degradation products .

Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Use isotopic labeling (e.g., ¹³C-methoxy groups) to track metabolic stability .

Cross-reference with structural analogs (e.g., 3-indolepropionic acid) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the synthesis yield of this compound while minimizing side reactions?

  • Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalyst use : DABCO or DBU improves regioselectivity for sulfur over nitrogen substitutions .
  • Temperature control : Lower temperatures (0–5°C) reduce polymerization of indole intermediates .
  • Protecting groups : tert-butyl esters stabilize propanoic acid during synthesis, later cleaved via acid hydrolysis .

Q. How do structural modifications (e.g., methoxy position) influence the compound’s bioactivity?

  • Answer : SAR studies show that:

  • The 6-methoxy group on the indole ring enhances lipid solubility, improving mitochondrial targeting .
  • Replacing the propanoic acid with a shorter chain (e.g., acetic acid) reduces binding affinity to enzymes like tryptophan hydroxylase .
  • Fluorination at the indole’s 5-position (as in fluoropyridinyl analogs) increases metabolic stability but may alter toxicity profiles .

Q. What analytical challenges arise when quantifying this compound in biological matrices?

  • Answer : Challenges include:

  • Matrix interference : Serum proteins can bind the compound, requiring protein precipitation (e.g., acetonitrile) before LC-MS .
  • Low sensitivity : Derivatization with dansyl chloride enhances fluorescence detection in HPLC .
  • Isomer separation : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if racemization occurs during synthesis .

Methodological Considerations

Q. What in vitro models are suitable for studying the antioxidant properties of this compound?

  • Answer : Use:

  • HepG2 cells to assess ROS scavenging via DCFDA fluorescence.
  • C. elegans models for lifespan extension studies under oxidative stress.
  • Mitochondrial isolates to measure membrane potential (JC-1 dye) and ATP production .

Q. How can computational tools predict the pharmacokinetics of this compound?

  • Answer : Molecular docking (AutoDock Vina) models interactions with targets like Nrf2 or Keap1. ADMET predictors (e.g., SwissADME) estimate logP (~2.1), solubility (-3.2 logS), and CYP450 inhibition risks .

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3-(6-Methoxy-3-indolyl)propanoic Acid

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